molecular formula C12H17NO2S B2709622 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide CAS No. 2097892-51-6

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide

Cat. No. B2709622
CAS RN: 2097892-51-6
M. Wt: 239.33
InChI Key: SDOOLELKIXXOGO-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Chemical Reactions Analysis

Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 h .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthetic Approaches and Chemical Transformations : Research on cyclopropane derivatives and thiophene analogs highlights innovative synthetic routes and chemical transformations. For instance, studies on the stereospecific synthesis of certain cyclopentene derivatives and the exploration of thiophene analogs of methamphetamine reveal complex synthetic methodologies that could potentially apply to the synthesis and functionalization of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide (Feutrill & Mirrington, 1973); (Welter et al., 2013).

  • Crystal Structure Determination : The synthesis and crystal structure determination of closely related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, provide valuable information on the molecular geometry and potential reactivity of cyclopropane derivatives. These insights are crucial for understanding the chemical behavior and applications of this compound in various scientific contexts (Lu et al., 2021).

Medicinal Chemistry and Drug Design

  • Antidepressant and Anticancer Potential : The investigation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants, and the predictive design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues for anticancer applications, demonstrate the therapeutic relevance of cyclopropane derivatives. Such studies underscore the potential of this compound in drug discovery and development (Bonnaud et al., 1987); (Sosnovsky et al., 1986).

Material Science and Hydrogel Applications

  • Hydrogel Development for Biomedical Use : The synthesis of crosslinkers and hydrogels that are stable at physiological pH but hydrolytically degradable in acidic environments showcases the potential of cyclopropanecarboxamide derivatives in the development of biomedical devices, such as oesophageal stents. This research direction highlights the versatility and applicability of cyclopropane and thiophene derivatives in creating responsive materials for medical applications (Vetrik et al., 2011).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound. For example, duloxetine, a thiophene derivative, is a dual inhibitor of serotonin and norepinephrine reuptake .

properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(15,6-9-4-5-16-7-9)8-13-11(14)10-2-3-10/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOLELKIXXOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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